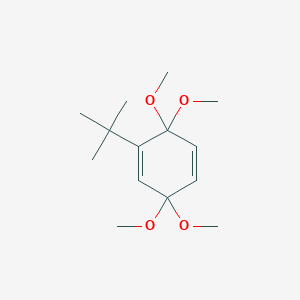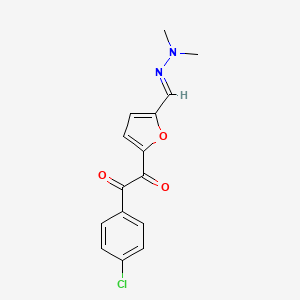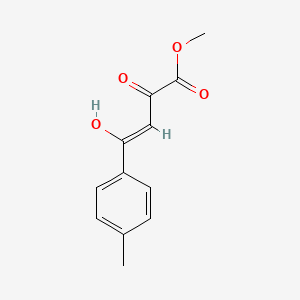![molecular formula C24H24N2O8 B15080008 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B15080008.png)
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromenone core, a nitrophenyl group, and a tert-butoxycarbonyl-protected amino acid ester, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Attachment of the Amino Acid Ester: The final step involves the esterification of the chromenone derivative with 2-[(tert-butoxycarbonyl)amino]propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Flow microreactor systems have been reported to improve the efficiency and sustainability of such processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural complexity.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, while the nitrophenyl group can participate in electron transfer reactions. The tert-butoxycarbonyl-protected amino acid ester can be deprotected under mild conditions to reveal the active amino group, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but lacks the chromenone core and nitrophenyl group.
(S)-Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoate: Contains an iodophenyl group instead of a nitrophenyl group.
Uniqueness
The uniqueness of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate lies in its combination of a chromenone core, nitrophenyl group, and tert-butoxycarbonyl-protected amino acid ester, which provides a versatile platform for various chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C24H24N2O8 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C24H24N2O8/c1-13(25-23(29)34-24(3,4)5)22(28)33-17-10-11-18-19(12-17)32-14(2)20(21(18)27)15-6-8-16(9-7-15)26(30)31/h6-13H,1-5H3,(H,25,29) |
Clave InChI |
VTEUBCFKSXFXAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)NC(=O)OC(C)(C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079925.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15079941.png)
![(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15079942.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15079956.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15079977.png)




![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B15079998.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080015.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080019.png)
